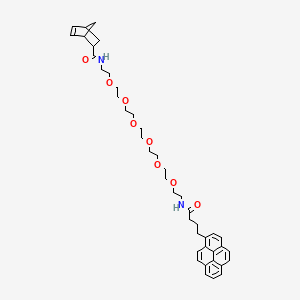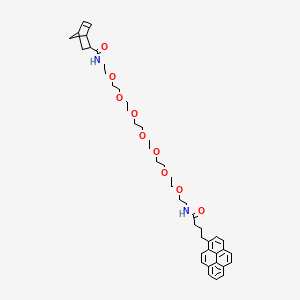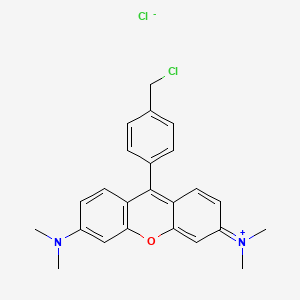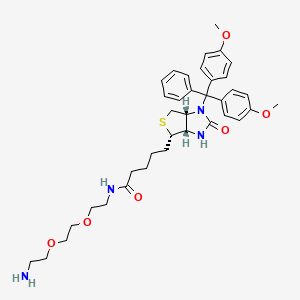
N,N-Bis(PEG2-azide)-N-amido-PEG2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Bis(PEG2-azide)-N-amido-PEG2-amine is a compound that features polyethylene glycol (PEG) chains with azide functional groups. This compound is particularly useful in bioconjugation and click chemistry applications due to its ability to form stable triazole linkages with alkyne-containing molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis(PEG2-azide)-N-amido-PEG2-amine typically involves the reaction of PEG2-amine with azide-containing reagents. The process generally includes the following steps:
Activation of PEG2-amine: The PEG2-amine is first activated using a suitable activating agent such as N-hydroxysuccinimide (NHS) to form an NHS ester.
Azidation: The activated PEG2-amine is then reacted with an azide-containing reagent, such as sodium azide, under mild conditions to form the azide-functionalized PEG2-amine.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The process may include:
Batch or Continuous Flow Reactors: These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reaction time.
Purification: The crude product is purified using techniques such as column chromatography or recrystallization to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
N,N-Bis(PEG2-azide)-N-amido-PEG2-amine undergoes several types of chemical reactions, including:
Click Chemistry: The azide groups readily participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to form stable triazole linkages.
Substitution Reactions: The azide groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Copper Catalysts: Copper sulfate and sodium ascorbate are commonly used in CuAAC reactions.
Solvents: Reactions are typically carried out in solvents such as dimethyl sulfoxide (DMSO) or water.
Major Products
The major products formed from these reactions include triazole-linked conjugates, which are stable and useful in various applications.
Aplicaciones Científicas De Investigación
N,N-Bis(PEG2-azide)-N-amido-PEG2-amine has a wide range of applications in scientific research, including:
Chemistry: Used in the synthesis of complex molecules through click chemistry.
Biology: Employed in the labeling and modification of biomolecules, such as proteins and nucleic acids.
Medicine: Utilized in drug delivery systems and the development of diagnostic tools.
Industry: Applied in the production of advanced materials and nanotechnology.
Mecanismo De Acción
The primary mechanism of action of N,N-Bis(PEG2-azide)-N-amido-PEG2-amine involves the formation of triazole linkages through click chemistry. The azide groups react with alkyne-containing molecules in the presence of a copper catalyst to form stable triazole rings. This reaction is highly specific and efficient, making it ideal for bioconjugation and other applications.
Comparación Con Compuestos Similares
Similar Compounds
N,N-Bis(PEG2-azide)-N-amido-PEG2-maleimide: Similar in structure but contains a maleimide group, which allows for conjugation with thiol-containing molecules.
N-(Azido-PEG2)-N-Bis(PEG4-t-butyl ester): Contains t-butyl ester groups and is used for PEGylation via click chemistry.
Uniqueness
N,N-Bis(PEG2-azide)-N-amido-PEG2-amine is unique due to its dual azide functionality, which allows for multiple conjugation points. This makes it highly versatile for various applications in chemistry, biology, and medicine.
Propiedades
IUPAC Name |
3-[2-(2-aminoethoxy)ethoxy]-N,N-bis[2-[2-(2-azidoethoxy)ethoxy]ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H38N8O7/c20-2-8-30-14-13-29-7-1-19(28)27(5-11-33-17-15-31-9-3-23-25-21)6-12-34-18-16-32-10-4-24-26-22/h1-18,20H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBSLTZDLPHTQKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCN)C(=O)N(CCOCCOCCN=[N+]=[N-])CCOCCOCCN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H38N8O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![methyl (2S)-3-[4-[2-(2-aminoethoxy)ethoxy]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B8115075.png)



![Pentanamide, 5-azido-N-[4-(2-cyanoethynyl)-phenyl]](/img/structure/B8115094.png)



